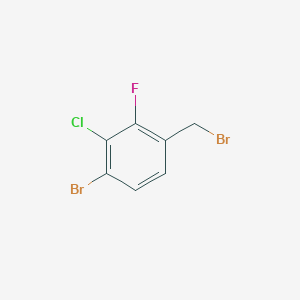

4-Bromo-3-chloro-2-fluorobenzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-chloro-2-fluorobenzyl bromide is a substituted benzyl bromide . It is a colorless to pale yellow liquid with a characteristic odor . It is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water .

Synthesis Analysis

The synthesis of this compound is typically achieved by adding sodium bromide or potassium bromide to 3-chloro-2-fluorobenzoic acid . The reaction usually takes place at room temperature and the reaction time is generally short . The product can be obtained through separation and purification .Molecular Structure Analysis

The linear formula of this compound is BrC6H3(F)CH2Br . Its molecular weight is 267.92 . The InChI key is XMHNLZXYPAULDF-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound may be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione . It is also used as a research compound and in the synthesis of catalysts .Physical And Chemical Properties Analysis

This compound has a density of 1.9094g/ml at 25°C . The melting point is 33-36 °C . It is not applicable for flash point .科学的研究の応用

Organic Synthesis Applications

Nucleophilic Aromatic Substitution Reactions

Studies have elucidated the mechanism of nucleophilic aromatic substitution reactions, showcasing the impact of different leaving groups (bromide, chloride, and fluoride) on reaction rates. This research has significant implications for designing synthetic routes in organic chemistry, particularly in the context of halogenated compounds like 4-Bromo-3-chloro-2-fluorobenzyl bromide (Crooks & Copley, 1993).

Liquid Crystalline Properties

The synthesis and study of N-(4-Alkoxybenzylidene)-4-halogenoanilines, including compounds related to this compound, have contributed to our understanding of smectic and nematic phases in liquid crystals. This research aids in the development of materials for electronic displays and other applications (Sakagami & Nakamizo, 1980).

Enzyme Catalysis Studies

Dehalogenation Reactions

Investigations into the enzymatic dehalogenation of halobenzoyl-CoA derivatives have revealed insights into the relative leaving group abilities of bromide, chloride, and fluoride. This research is crucial for understanding the biodegradation of halogenated organic compounds in the environment (Reynolds et al., 1988).

Luminescent and Structural Properties in Lanthanide Complexes

Lanthanide Complexes

The synthesis of europium(III), gadolinium(III), and terbium(III) complexes with 4-halobenzoate ligands, including derivatives similar to this compound, has facilitated comparisons of the effect of halogens on their physical chemistry and luminescent properties. This research enhances the design of materials for optical and electronic devices (Monteiro et al., 2015).

Environmental Biodegradation

Hydrolytic Dehalogenation

The study of Alcaligenes denitrificans NTB-1 has provided insights into the hydrolytic dehalogenation of halobenzoates, including 4-bromobenzoate. Understanding the metabolic pathways involved in the degradation of halogenated compounds is vital for environmental remediation efforts (van den Tweel et al., 1987).

作用機序

Safety and Hazards

4-Bromo-3-chloro-2-fluorobenzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Irrit. 2 - Skin Corr. 1B . It is a hazardous substance with hazard statements H301 - H314 - H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQFLOWKEMRBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2663645.png)

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![N-({2-[2-(4-fluorophenoxy)acetyl]hydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2663651.png)

![(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2663654.png)